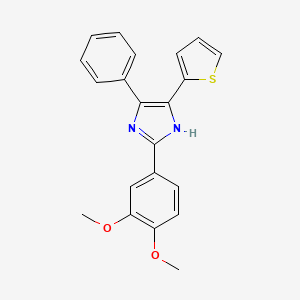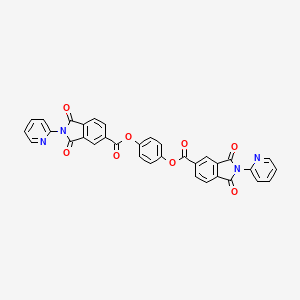
1,4-Phenylene bis(1,3-dioxo-2-(pyridin-2-yl)isoindoline-5-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Fenileno bis(1,3-dioxo-2-(piridin-2-il)isoindolina-5-carboxilato) es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de 1,4-fenileno unido a dos grupos isoindolina-5-carboxilato, cada uno que contiene un sustituyente piridin-2-il. La presencia de múltiples grupos funcionales lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,4-Fenileno bis(1,3-dioxo-2-(piridin-2-il)isoindolina-5-carboxilato) típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación de derivados de isoindolina: El paso inicial implica la síntesis de derivados de isoindolina a través de la reacción de anhídrido ftálico con una amina apropiada, como la 2-aminopiridina, en condiciones de reflujo.
Reacción de acoplamiento: Los derivados de isoindolina luego se acoplan con 1,4-fenilendiamina utilizando un agente deshidratante como oxicloruro de fósforo (POCl3) para formar el compuesto bis deseado.
Purificación: El producto final se purifica utilizando técnicas de recristalización o cromatografía para lograr una alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) para asegurar la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
1,4-Fenileno bis(1,3-dioxo-2-(piridin-2-il)isoindolina-5-carboxilato) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3), lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de aluminio y litio (LiAlH4) pueden convertir los grupos carbonilo en alcoholes.
Sustitución: Los grupos piridin-2-il pueden participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan los átomos de hidrógeno en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico, CrO3 en ácido acético.
Reducción: LiAlH4 en éter seco, borohidruro de sodio (NaBH4) en metanol.
Sustitución: Nucleófilos como aminas, tioles o haluros en presencia de un catalizador como paladio sobre carbono (Pd/C).
Principales productos
Oxidación: Ácidos carboxílicos, quinonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
1,4-Fenileno bis(1,3-dioxo-2-(piridin-2-il)isoindolina-5-carboxilato) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Investigado por su potencial como sonda fluorescente debido a sus propiedades electrónicas únicas.
Medicina: Explorado por su potencial como candidato a fármaco, particularmente en el campo de la investigación del cáncer, debido a su capacidad para interactuar con macromoléculas biológicas.
Industria: Utilizado en la producción de materiales avanzados, como polímeros de alto rendimiento y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1,4-Fenileno bis(1,3-dioxo-2-(piridin-2-il)isoindolina-5-carboxilato) implica su interacción con objetivos moleculares a través de diversas vías:
Objetivos moleculares: El compuesto puede unirse a proteínas, ADN y otras biomoléculas, afectando su función y actividad.
Vías involucradas: Puede inhibir enzimas específicas o interferir con las vías de señalización celular, lo que lleva a cambios en el comportamiento y la función celular.
Comparación Con Compuestos Similares
Compuestos similares
1,4-Fenileno bis(1,3-dioxo-2-(piridin-3-il)isoindolina-5-carboxilato): Estructura similar pero con sustituyentes piridin-3-il.
1,4-Fenileno bis(1,3-dioxo-2-(quinolin-2-il)isoindolina-5-carboxilato): Contiene grupos quinolin-2-il en lugar de piridin-2-il.
Singularidad
1,4-Fenileno bis(1,3-dioxo-2-(piridin-2-il)isoindolina-5-carboxilato) es único debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Estas propiedades influyen en su reactividad e interacciones con otras moléculas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C34H18N4O8 |
|---|---|
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
[4-(1,3-dioxo-2-pyridin-2-ylisoindole-5-carbonyl)oxyphenyl] 1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylate |
InChI |
InChI=1S/C34H18N4O8/c39-29-23-13-7-19(17-25(23)31(41)37(29)27-5-1-3-15-35-27)33(43)45-21-9-11-22(12-10-21)46-34(44)20-8-14-24-26(18-20)32(42)38(30(24)40)28-6-2-4-16-36-28/h1-18H |
Clave InChI |
OLSGMQWEVHYHCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)
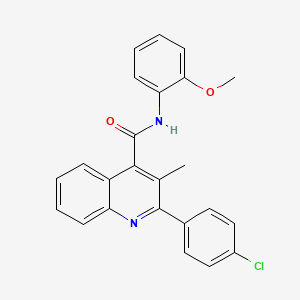
![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
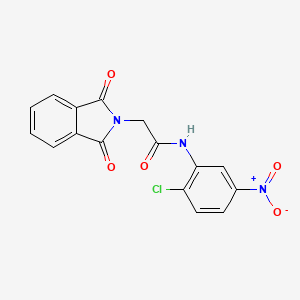
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![ethyl 2-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654952.png)
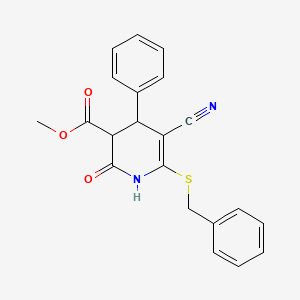
![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)
![Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11654977.png)
